

# Pharmacodynamics of CC-122 (Avadomide) in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

#### Introduction

CC-122, also known as Avadomide, is a novel, orally bioavailable small molecule that functions as a cereblon E3 ligase modulator (CELMoD).[1] It is a non-phthalimide analog of thalidomide with potent anti-proliferative, immunomodulatory, and anti-angiogenic properties.[2][3] CC-122 exerts its pleiotropic effects by binding to the cereblon (CRBN) protein, a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[4][5] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, primarily the lymphoid transcription factors Aiolos (IKZF3) and Ikaros (IKZF1).[6][7] This guide provides an in-depth overview of the pharmacodynamics of CC-122, focusing on its mechanism of action, effects on cancer cells, and the experimental methodologies used for its characterization.

#### **Core Mechanism of Action**

The central mechanism of CC-122 involves hijacking the CRL4CRBN E3 ubiquitin ligase complex.[8] In its native state, this complex targets various proteins for degradation to maintain cellular homeostasis. CC-122 acts as a "molecular glue," binding to a hydrophobic pocket in CRBN and creating a new protein-protein interaction surface.[8][9] This altered surface has a high affinity for neomorphic substrates, most notably the Ikaros family transcription factors, Aiolos and Ikaros.[4][10]



The binding of Aiolos and Ikaros to the CC-122-CRL4CRBN complex leads to their polyubiquitination, marking them for rapid degradation by the 26S proteasome.[1][6] Aiolos and Ikaros are critical regulators of lymphoid development and function, often acting as transcriptional repressors.[1] Their degradation by CC-122 results in two major downstream consequences in the context of cancer: direct, cell-autonomous antitumor effects and broad immunomodulatory activities.[1][4]



Click to download full resolution via product page

Caption: CC-122 binds to CRBN, inducing the recruitment and degradation of Aiolos and Ikaros.

# **Pharmacodynamic Effects in Cancer Models**

CC-122 demonstrates a dual mechanism of action, comprising direct cell-autonomous cytotoxicity against malignant B-cells and indirect immunostimulatory effects that enhance the anti-tumor immune response.[1]

#### **Cell-Autonomous Antitumor Activity**

In malignant B-cells, such as those in Diffuse Large B-cell Lymphoma (DLBCL), the degradation of the transcriptional repressors Aiolos and Ikaros leads to the derepression of



interferon (IFN)-stimulated genes (ISGs), including IRF7 and DDX58.[1][4] This mimics an interferon signaling response, independent of external IFN production, which ultimately triggers apoptosis in both activated B-cell-like (ABC) and germinal center B-cell (GCB) subtypes of DLBCL.[4][5] This broad activity contrasts with agents like lenalidomide, which show preferential activity in the ABC subtype.[4] The superior activity of CC-122 is attributed to its faster and more profound degradation of Aiolos and Ikaros.[1]

#### **Immunomodulatory Effects**

In T-cells, Aiolos and Ikaros act as repressors of key signaling pathways. Their degradation by CC-122 leads to T-cell co-stimulation and enhanced proliferation.[1][4] A primary outcome is the derepression of the Interleukin-2 (IL2) gene, resulting in significantly increased IL-2 production. [4][11] This cytokine is a potent stimulator of T-cell and Natural Killer (NK) cell activity. Clinical studies have confirmed that CC-122 treatment expands cytotoxic and helper memory T-cell populations in patients.[7]

# **Quantitative Pharmacodynamic Data**

The following tables summarize key quantitative data on the activity of CC-122 from preclinical and clinical studies.

Table 1: In Vitro Antiproliferative Activity of CC-122 in DLBCL Cell Lines

| Cell Line  | Subtype | Proliferation IC₅₀<br>(nM) | Reference |
|------------|---------|----------------------------|-----------|
| OCI-LY10   | GCB     | 10 - 100                   | [4]       |
| WSU-DLCL2  | GCB     | 10 - 100                   | [4]       |
| SU-DHL-4   | GCB     | 10 - 100                   | [4]       |
| KARPAS-422 | GCB     | 100 - 1000                 | [4]       |
| TMD-8      | ABC     | 1 - 10                     | [4]       |
| U-2932     | ABC     | 1 - 10                     | [4]       |
| OCI-LY3    | ABC     | 1 - 10                     | [4]       |



Data represents the mean concentration required to inhibit 50% of cell proliferation after a 5-day treatment, as determined by <sup>3</sup>H-thymidine incorporation assays.[4]

Table 2: Pharmacodynamic Biomarker Modulation by CC-122 in Patients

| Biomarker                   | Cell Type              | Dose / Time        | Median<br>Change from<br>Baseline | Reference |
|-----------------------------|------------------------|--------------------|-----------------------------------|-----------|
| Aiolos Protein              | Peripheral B-<br>cells | 3mg / 1.5<br>hours | ↓ <b>38</b> %                     | [7]       |
| Aiolos Protein              | Peripheral B-<br>cells | 3mg / 5 hours      | ↓ 53%                             | [7]       |
| Aiolos Protein              | Peripheral T-cells     | 3mg / 1.5 hours    | ↓ 31%                             | [7]       |
| Aiolos Protein              | Peripheral T-cells     | 3mg / 5 hours      | ↓ 54%                             | [7]       |
| IL-2 Production             | Activated T-cells      | Single 3mg dose    | ↑ 776%                            | [7]       |
| CD19 <sup>+</sup> B-cells   | Peripheral Blood       | 3mg daily          | ↓ 57%                             | [7]       |
| Cytotoxic<br>Memory T-cells | Peripheral Blood       | 3mg daily          | ↑ 320%                            | [7]       |
| Helper Memory<br>T-cells    | Peripheral Blood       | 3mg daily          | ↑ 154%                            | [7]       |

Data from a Phase Ib study in patients with relapsed/refractory Non-Hodgkin's Lymphoma (NHL) and Multiple Myeloma (MM).[7]

# **Key Experimental Methodologies**

The characterization of CC-122's pharmacodynamics relies on a suite of standard and specialized in vitro and in vivo assays.





Click to download full resolution via product page

Caption: Workflow for evaluating the in vitro pharmacodynamic effects of CC-122.

## Cell Proliferation Assay (3H-Thymidine Incorporation)

- Cell Seeding: Plate cancer cell lines (e.g., DLBCL lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
- Treatment: Treat cells with a serial dilution of CC-122 (e.g., 0.01 nM to 10,000 nM) or DMSO
  as a vehicle control for 5 days.[4]
- Radiolabeling: Add <sup>3</sup>H-thymidine to each well and incubate for an additional 18-24 hours.
   During this time, proliferating cells will incorporate the radiolabel into their newly synthesized DNA.



- Harvesting: Harvest the cells onto filter mats using a cell harvester. Wash to remove unincorporated <sup>3</sup>H-thymidine.
- Scintillation Counting: Place the filter mats in scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
- Analysis: Normalize the counts per minute (CPM) to the DMSO control to determine the percentage of proliferation inhibition. Calculate the IC<sub>50</sub> value using non-linear regression analysis.

## **Apoptosis Assay (Flow Cytometry)**

- Cell Culture and Treatment: Culture DLBCL cell lines and treat with CC-122 (e.g., 0.1  $\mu$ M to 10  $\mu$ M) or DMSO for a specified period, such as 7 days.[4]
- Cell Harvesting: Harvest cells, including those in the supernatant, and wash with cold PBS.
- Staining: Resuspend cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye like To-Pro-3 or 7-AAD (which enters necrotic or late-stage apoptotic cells with compromised membranes).[4]
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry: Analyze the stained cells on a flow cytometer.
- Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V<sup>-</sup>/Viability Dye<sup>-</sup>), early apoptotic (Annexin V<sup>+</sup>/Viability Dye<sup>-</sup>), and late apoptotic/necrotic (Annexin V<sup>+</sup>/Viability Dye<sup>+</sup>).

# **Western Blot for Protein Degradation**

- Cell Treatment and Lysis: Treat cells with CC-122 for various time points or at different concentrations. For analysis of CRL activity, pre-treat with a proteasome inhibitor (e.g., MG-132) or a neddylation inhibitor (e.g., MLN4924) where appropriate.[2][12]
- Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.



- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies specific for Aiolos, Ikaros, CRBN, and a loading control (e.g., β-actin or GAPDH).
- Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Analysis: Perform densitometry analysis to quantify the protein band intensity relative to the loading control and the vehicle-treated sample to determine the extent of degradation.

## In Vivo Xenograft Studies

- Animal Model: Use immunocompromised mice, such as CB-17 SCID mice.[4][11]
- Tumor Implantation: Subcutaneously implant a suspension of human DLBCL cells (e.g., OCI-LY10 or WSU-DLCL2) into the flank of the mice.[4]
- Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., ~100-200 mm³). Randomize mice into treatment groups (vehicle control, CC-122 at various doses like 3 or 30 mg/kg).[4]
- Treatment Administration: Administer CC-122 or vehicle daily via oral gavage.
- Monitoring: Monitor tumor volume (measured with calipers) and body weight regularly throughout the study.



 Pharmacodynamic Analysis: At the end of the study, or at specific time points, collect tumor tissue and blood samples for analysis of Aiolos and Ikaros degradation by Western blot or immunohistochemistry.[4][11]

#### Conclusion

The pharmacodynamics of CC-122 are characterized by its specific mechanism of action as a molecular glue that repurposes the CRL4CRBN E3 ligase complex. This leads to the targeted degradation of the transcription factors Aiolos and Ikaros, resulting in a potent dual action against cancer cells. The cell-autonomous effects, driven by the induction of an apoptotic IFN-like response, and the robust immunomodulatory effects, primarily through T-cell activation, underscore its potential as a therapeutic agent in hematologic malignancies. The quantitative data and experimental protocols outlined herein provide a comprehensive technical framework for professionals engaged in the research and development of CELMoD agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Single-Dose Pharmacokinetics, Safety, and Tolerability of Avadomide (CC-122) in Subjects With Mild, Moderate, or Severe Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CC-122, a pleiotropic pathway modifier, mimics an interferon response and has antitumor activity in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CC-122, a pleiotropic pathway modifier, mimics an interferon response and has antitumor activity in DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deciphering the mechanisms of CC-122 resistance in DLBCL via a genome-wide CRISPR screen PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]



- 8. UBE2G1 governs the destruction of cereblon neomorphic substrates PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Hodgkin Lymphoma: CC-122 Targets New Pathway for Treatment [thermofisher.com]
- 10. oatext.com [oatext.com]
- 11. ashpublications.org [ashpublications.org]
- 12. The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacodynamics of CC-122 (Avadomide) in Cancer Cells: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193418#pharmacodynamics-of-cc-122-in-cancer-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com